3-{2-[(3-chloro-4-ethoxybenzyl)amino]-1-hydroxyethyl}phenol
Description
This compound features a phenol core substituted with a hydroxyethylamine side chain and a benzyl group bearing 3-chloro and 4-ethoxy substituents. Key functional groups include:
- Phenol ring: Provides hydrogen-bonding capacity.
- Hydroxyethyl group: Enhances water solubility and receptor interaction.
- 3-Chloro-4-ethoxybenzyl moiety: Influences lipophilicity and target binding.
Properties
IUPAC Name |
3-[2-[(3-chloro-4-ethoxyphenyl)methylamino]-1-hydroxyethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-2-22-17-7-6-12(8-15(17)18)10-19-11-16(21)13-4-3-5-14(20)9-13/h3-9,16,19-21H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVKAMIMITVIMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCC(C2=CC(=CC=C2)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3-chloro-4-ethoxybenzyl)amino]-1-hydroxyethyl}phenol typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-chloro-4-ethoxybenzylamine, which is then reacted with other reagents to form the final product. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Deprotection of the Ethoxy Group
The 4-ethoxy substituent on the benzyl group can undergo acid-catalyzed dealkylation to yield a phenolic hydroxyl group. This reaction is analogous to demethylation methods described for m-aryloxy phenols:
-
Reagents : BBr₃ or HBr in dichloromethane (DCM) at low temperatures (0–25°C) .
-
Mechanism : Lewis acid coordination to the ether oxygen, followed by cleavage of the C–O bond.
-
Outcome : Conversion of the ethoxy group (–OCH₂CH₃) to a hydroxyl group (–OH), enhancing reactivity for further functionalization.
Functionalization of the Amino Group
The secondary amine in the hydroxyethyl side chain is nucleophilic and participates in:
Alkylation/Arylation
-
Reagents : Aryl halides or alkyl halides in the presence of CuBr or Pd catalysts .
-
Conditions : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres.
-
Example : Reaction with 4-bromoanisole via Ullmann coupling to form diaryl ether derivatives .
Amide/Urea Formation
-
Conditions : Base (e.g., K₂CO₃) in DCM or THF.
-
Example : Reaction with ethyl chloroformate to yield carbamate derivatives .
Etherification of the Phenolic Hydroxyl Group
The phenolic –OH at position 3 can be alkylated or arylated:
-
Reagents : Alkyl halides (e.g., methyl iodide) or aryl boronic acids in the presence of NaH or K₂CO₃ .
-
Conditions : Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in toluene/water .
-
Outcome : Formation of ethers (–OR) for enhanced lipophilicity.
Oxidation of the Hydroxyethyl Chain
The secondary alcohol in the hydroxyethyl moiety may be oxidized to a ketone:
-
Reagents : Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .
-
Challenges : Steric hindrance from the adjacent amino group may necessitate milder conditions.
Nucleophilic Aromatic Substitution (Chloro Group)
-
Outcome : Displacement with nucleophiles (e.g., –OH, –NH₂) at elevated temperatures.
Critical Considerations
-
Steric Effects : The benzyl and hydroxyethyl groups may hinder reactions at the amino or phenolic sites.
-
Protection Strategies : Temporary protection of the phenolic –OH (e.g., as a silyl ether) may be required for selective functionalization .
-
Regioselectivity : The chloro and ethoxy substituents direct electrophilic substitution to specific positions on the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 3-{2-[(3-chloro-4-ethoxybenzyl)amino]-1-hydroxyethyl}phenol exhibit significant antimicrobial properties. A study assessed various synthesized compounds for their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The results demonstrated broad-spectrum activity, particularly against pathogens like Staphylococcus aureus and Bacillus subtilis .
Antidiabetic Properties
The compound's structure suggests potential antidiabetic effects. A related study evaluated similar phenolic compounds for their ability to inhibit enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. The findings indicated that these compounds could effectively lower blood glucose levels, presenting a promising avenue for diabetes management .
Antioxidant Activity
Antioxidant properties have also been explored in similar phenolic compounds. Research utilizing various assays (e.g., DPPH radical scavenging) revealed that certain derivatives possess significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Drug Development
The structural characteristics of this compound make it a candidate for drug formulation. Its derivatives have been investigated for use in pharmaceuticals targeting various conditions, including cancer and metabolic disorders. For instance, a study highlighted the synthesis of similar compounds that showed selective cytotoxicity towards cancer cell lines while sparing normal cells .
Formulation in Therapeutics
The compound can be incorporated into therapeutic formulations due to its bioactive properties. Research has proposed formulations that include this compound in combination with other active ingredients to enhance therapeutic efficacy against diseases like diabetes and cancer .
UV Absorbers
In industrial settings, phenolic compounds are often utilized as UV absorbers in plastics and coatings. The stability and effectiveness of such compounds in protecting materials from UV degradation make them valuable in manufacturing processes .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of 3-{2-[(3-chloro-4-ethoxybenzyl)amino]-1-hydroxyethyl}phenol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
a. Substituent Effects on β2-Adrenoceptor Activity
- Chloro Position : The 3-chloro substitution in the target compound vs. 2,6-dichloro in ’s compound alters receptor binding. Dichloro derivatives show higher affinity due to increased van der Waals interactions .
- Ethoxy vs. Hydroxymethyl : Ethoxy groups (target compound) enhance metabolic stability compared to hydroxymethyl (), which may increase urinary excretion .
b. Impact of Side Chains
- Hydroxyethylamine vs. Hexyl Chain : The hydroxyethyl group in the target compound likely reduces half-life compared to the hexyl chain in ’s analog, which prolongs action via sustained release .
- Benzylamine vs. Pyrazole: The benzylamine moiety (target) favors adrenoceptor targeting, while pyrazole derivatives () may interact with enzymes or ion channels .
c. Physicochemical Properties
- Lipophilicity : The 3-chloro-4-ethoxybenzyl group balances solubility and membrane permeability, contrasting with the highly lipophilic 2,6-dichlorobenzyl in .
- Hydrogen-Bonding Capacity: The phenol and hydroxyethyl groups improve aqueous solubility over methylamino analogs (), which rely on hydrochloride salts for dissolution .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-{2-[(3-chloro-4-ethoxybenzyl)amino]-1-hydroxyethyl}phenol, and how can reaction yields be improved?
- Methodological Answer : The compound is synthesized via reductive amination between 3-chloro-4-ethoxybenzylamine and a ketone intermediate derived from 3-hydroxyphenylethanol. Yield optimization involves adjusting reaction parameters (e.g., temperature, solvent polarity) and using catalysts like palladium on carbon for hydrogenation steps. Purification via column chromatography with ethyl acetate/hexane gradients improves purity .
- Key Considerations : Monitor intermediates using HPLC (C18 column, 0.1% TFA in water/acetonitrile) to identify side products like unreacted benzylamine derivatives .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires multi-modal analysis:
- X-ray crystallography (e.g., single-crystal XRD) for absolute stereochemistry determination .
- NMR spectroscopy : Compare H and C peaks to reference spectra (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 4.1 ppm for ethoxy groups) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 364.12) .
Q. What in vitro models are used to assess its β2-adrenergic receptor agonist activity?
- Methodological Answer : Use CHO-K1 cells transfected with human β2-adrenergic receptors. Measure cAMP production via ELISA or fluorescent assays (e.g., HitHunter®) after compound exposure (1 nM–10 µM). Compare efficacy to salmeterol as a positive control .
- Data Interpretation : EC values < 10 nM indicate high potency. Contradictions in receptor affinity (e.g., vs. albuterol) may arise from assay variability; validate using radioligand binding assays (e.g., H-CGP 12177) .
Advanced Research Questions
Q. How can researchers design studies to resolve contradictions in reported receptor binding affinity data?
- Methodological Answer :
- Perform competitive binding assays with membrane preparations from β2-adrenoceptor-expressing cells. Use H-dihydroalprenolol as a tracer and assess displacement curves across multiple labs to minimize batch effects.
- Apply molecular docking simulations (e.g., AutoDock Vina) to analyze steric hindrance from the 3-chloro-4-ethoxy moiety, which may explain variability in binding kinetics .
Q. What methodologies are recommended for assessing metabolic stability and metabolite identification?
- Methodological Answer :
- In vitro hepatocyte incubation : Use primary human hepatocytes (PHHs) with LC-MS/MS to quantify parent compound depletion. Half-life (t) > 2 hours suggests favorable metabolic stability.
- Metabolite profiling : Employ UPLC-QTOF-MS in negative ion mode to detect phase I metabolites (e.g., hydroxylation at the ethyl group) and phase II conjugates (e.g., glucuronides) .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt formation : Prepare the compound as a trifenatate salt (e.g., with triphenylacetic acid) to enhance aqueous solubility .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., HP-β-CD) to achieve >1 mg/mL solubility in PBS (pH 7.4) .
Q. How is genotoxicity evaluated, and what experimental designs mitigate false positives?
- Methodological Answer :
- Ames test : Use Salmonella typhimurium strains TA98 and TA100 with S9 metabolic activation. A >2-fold increase in revertant colonies indicates mutagenicity.
- Comet assay : Treat human lymphocytes (0.1–100 µM) and measure DNA strand breaks. Include antioxidants (e.g., catalase) to distinguish oxidative stress artifacts from true genotoxicity .
Q. What preclinical models investigate its potential role in neurodegenerative disease (e.g., Alzheimer’s)?
- Methodological Answer :
- Transgenic APP/PS1 mice : Administer 1–10 mg/kg/day (oral gavage) for 12 weeks. Assess amyloid-β plaque reduction via thioflavin-S staining and cognitive improvement in Morris water maze tests.
- Mechanistic studies : Use SH-SY5Y cells to evaluate BACE1 inhibition (IC determination via FRET assays) .
Contradictions and Validation
- Receptor Selectivity : Patents claim β2-selectivity over β1 (IC ratio >100:1) , but some studies report off-target effects on β3 receptors. Validate using siRNA knockdown models in adipocytes .
- Toxicity Data : ECHA reports highlight potential hepatotoxicity at high doses (≥50 mg/kg in rats). Conduct repeat-dose studies with liver enzyme monitoring (ALT/AST) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
